Product packaging for 2-Amino-4-cyclobutylbutanamide(Cat. No.:)

2-Amino-4-cyclobutylbutanamide

Cat. No.: B13304469
M. Wt: 156.23 g/mol
InChI Key: OFQPMPWTOHFJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-cyclobutylbutanamide is a synthetic organic compound featuring a cyclobutyl group and a terminal carboxamide on its aliphatic chain, built around a central 2-aminobutanoic acid backbone. This structure classifies it as a specialized non-proteogenic amino acid derivative, making it a valuable intermediate in medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the public domain, its core structure serves as a versatile building block for the design and synthesis of novel bioactive molecules. Compounds with similar 2-amino-4-substituted butanoic acid scaffolds have been investigated as potent inhibitors of transporters like ASCT2 (SLC1A5), which plays a key role in cellular metabolism and is a target in oncology research . The cyclobutyl moiety can influence the molecule's conformation and pharmacokinetic properties, potentially enhancing target selectivity and metabolic stability in lead compounds. Researchers can utilize this compound to develop potential therapeutic agents, particularly in areas such as anticancer drug development where related naphthoquinone-benzamide hybrids have demonstrated significant cytotoxic activity and the ability to induce apoptosis in various cancer cell lines . This product is intended for use in chemical synthesis and biological screening in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B13304469 2-Amino-4-cyclobutylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-amino-4-cyclobutylbutanamide

InChI

InChI=1S/C8H16N2O/c9-7(8(10)11)5-4-6-2-1-3-6/h6-7H,1-5,9H2,(H2,10,11)

InChI Key

OFQPMPWTOHFJLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCC(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Cyclobutylbutanamide

Strategic Approaches to the 2-Amino-Butanamide Core Formation

The central challenge in synthesizing 2-Amino-4-cyclobutylbutanamide lies in the efficient and controlled construction of the 2-amino-butanamide backbone. This involves the formation of an amide bond and the establishment of the desired stereochemistry at the alpha-carbon (C2).

Amidation Reactions and Linkage Construction

The formation of the amide linkage is a fundamental transformation in organic synthesis. Several reliable methods can be postulated for the synthesis of the target compound. One common approach involves the coupling of a suitable carboxylic acid precursor with an amine. For instance, a protected 2-amino-4-cyclobutylbutanoic acid could be activated and then reacted with ammonia (B1221849) or an ammonia equivalent.

Common coupling reagents that facilitate this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.org Alternatively, phosphonium-based reagents (e.g., BOP reagent) or uranium-based reagents (e.g., HBTU) are highly effective.

Another viable strategy is the direct amidation of carboxylic acids. For example, the use of tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) has been shown to mediate the direct formation of amides from a wide range of carboxylic acids and amines, including those with heterocyclic components. rsc.orgacs.org This method can be advantageous due to its operational simplicity and the potential to avoid the pre-activation of the carboxylic acid. rsc.org Gas-phase amidation using reagents like Woodward's reagent K has also been demonstrated for peptides and could be adapted for this synthesis. nih.gov

Furthermore, enzymatic approaches offer a green and highly selective alternative. Lipases, such as those from Candida antarctica (CAL-B), have been successfully employed for the aminolysis of esters to form amides under mild conditions. researchgate.net A chemoenzymatic strategy could involve the synthesis of a methyl or ethyl ester of 2-amino-4-cyclobutylbutanoic acid, followed by lipase-catalyzed amidation. A patented method for producing (S)-2-aminobutanamide utilizes a lipase (B570770) to catalyze the ammonolysis of (S)-2-aminobutyrate methyl ester. google.com

Stereochemical Control at the 2-Position

Controlling the stereochemistry at the C2 position is crucial for producing a single enantiomer of this compound. This can be achieved through several asymmetric synthesis strategies.

One approach is to start with a chiral precursor. For example, a chiral amino acid with a suitable side chain that can be converted to the cyclobutylethyl group could be used. Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of a key reaction. For instance, a chiral glycine (B1666218) equivalent complexed with a metal like Ni(II) can be alkylated with a 4-cyclobutyl-1-haloethane, with the auxiliary being removed in a later step to yield the desired chiral amino acid derivative. mdpi.com

Asymmetric catalysis offers a more elegant and atom-economical solution. Palladium-catalyzed asymmetric double carbohydroamination of iodoarenes has been shown to produce α-aminoamides with high enantiomeric excess (ee). rsc.orgrsc.org While this specific reaction may not be directly applicable, the principle of using a chiral ligand to control the stereoselectivity of a C-N bond-forming reaction is highly relevant. Similarly, isothiourea-catalyzed enantioselective rearrangements of propargyl ammonium (B1175870) salts can yield allenyl α-amino amides with excellent stereocontrol, which could potentially be reduced to the desired saturated butanamide. acs.org

Enzymatic resolutions are also a powerful tool for obtaining enantiopure compounds. A racemic mixture of this compound could be resolved using a stereoselective enzyme, such as a D-aminopeptidase, which would selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)- or (R)-enantiomer. researchgate.netsci-hub.st Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, can theoretically achieve a 100% yield of the desired product. nih.gov

Introduction and Functionalization of the Cyclobutyl Moiety at the 4-Position

The introduction of the cyclobutyl group at the C4 position of the butanamide skeleton is another key synthetic challenge. The cyclobutane (B1203170) ring itself is a strained four-membered carbocycle and its derivatives are found in a number of natural products. nih.govnih.govwikipedia.org

One strategy involves starting with a commercially available cyclobutane-containing building block. For example, cyclobutylacetic acid or a derivative thereof could be elaborated into the desired butanamide structure. This might involve α-halogenation followed by displacement with an amino group precursor, or other standard functional group interconversions.

Alternatively, the cyclobutane ring can be constructed during the synthesis. [2+2] cycloaddition reactions are a common method for forming four-membered rings. nih.gov For example, a photochemical [2+2] cycloaddition between an appropriate alkene and ketene (B1206846) could generate a cyclobutanone (B123998) intermediate, which could then be further functionalized. nih.gov

The functionalization of a pre-existing cyclobutane ring is also a viable approach. nih.govacs.orgrsc.org Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto C(sp³)-hybridized carbons, including those in cyclobutane rings. nih.govanr.frresearchgate.net This could potentially be used to introduce a side chain that can then be converted to the amino amide portion of the target molecule. For instance, enantioselective C-H arylation and vinylation of cyclobutyl carboxylic amides have been achieved using chiral ligands. nih.gov

Development of Efficient and Scalable Synthesis Protocols

For any synthetic route to be practical, especially for potential pharmaceutical applications, it must be efficient and scalable. This involves minimizing the number of synthetic steps, maximizing yields, and using cost-effective and safe reagents.

A convergent synthesis, where the cyclobutyl-containing fragment and the amino-amide fragment are synthesized separately and then coupled together in a late stage, is often more efficient for large-scale production than a linear synthesis.

The development of one-pot or tandem reactions can significantly improve scalability by reducing the number of workup and purification steps. nih.gov For example, a one-pot multicomponent synthesis of β-amino amides has been developed, and a similar strategy could be envisioned for the α-amino amide target. nih.gov

The use of flow chemistry can also enhance scalability and safety, particularly for reactions that are exothermic or involve hazardous reagents. vapourtec.com Continuous flow processes allow for better control over reaction parameters and can lead to higher yields and purities. bohrium.com

Biocatalytic methods, as mentioned earlier, are often highly scalable and can be performed under mild, environmentally friendly conditions. lu.senih.gov The development of robust and reusable immobilized enzymes can further improve the economic viability of a biocatalytic process. nih.gov

A practical and efficient methodology for the preparation of α,α-disubstituted β-amino amides has been developed in three steps from methyl cyanoacetate, featuring a chemoselective nitrile reduction as the key step. rsc.orguit.no A similar strategy could be adapted for the synthesis of this compound.

ParameterBench ScalePilot PlantIndustrial Scale
Batch Size mg to gkg> 100 kg
Key Considerations Proof of concept, route findingProcess optimization, safety assessmentCost reduction, waste minimization, regulatory compliance
Purification ChromatographyCrystallization, distillationCrystallization, distillation

Advanced Characterization Techniques for Synthetic Confirmation

The unambiguous structural elucidation of the synthesized this compound and its intermediates is essential. A combination of spectroscopic and analytical methods would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to determine the number of different types of protons and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values would provide detailed information about the structure, including the protons on the cyclobutane ring, the methylene (B1212753) groups of the side chain, and the α-proton.

¹³C NMR: Would reveal the number of different types of carbon atoms in the molecule. The chemical shifts would confirm the presence of the carbonyl group of the amide, the α-carbon bearing the amino group, and the carbons of the cyclobutyl ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn provides its elemental composition, confirming the molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would provide further structural information, helping to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy would be used to identify the presence of key functional groups. Characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and C-H stretches of the alkyl and cyclobutyl groups would be expected.

Chiral High-Performance Liquid Chromatography (HPLC):

To determine the enantiomeric purity of the final compound, chiral HPLC would be essential. oup.comyakhak.orgsigmaaldrich.com The sample would be passed through a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks if both are present. oup.comyakhak.org Derivatization with a chiral derivatizing agent can also be used to form diastereomers that can be separated on a non-chiral column. nih.govakjournals.com

Elemental Analysis:

Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed structure to further confirm its identity.

TechniqueInformation Obtained
¹H NMR Proton environment, connectivity
¹³C NMR Carbon skeleton
Mass Spectrometry Molecular weight, elemental composition
IR Spectroscopy Presence of functional groups
Chiral HPLC Enantiomeric purity
Elemental Analysis Elemental composition

Chemical Reactivity and Transformations of 2 Amino 4 Cyclobutylbutanamide

Reactivity Profiles of the Amide and Amino Functional Groups

The presence of both a primary amine and a primary amide group on the same molecule gives 2-Amino-4-cyclobutylbutanamide a dual character. The reactivity of these nitrogen-containing groups is substantially different, which is a key factor in the molecule's chemical transformations. masterorganicchemistry.comjackwestin.com

The primary amino group (-NH₂) is nucleophilic and basic. jackwestin.com Its reactivity is characteristic of other primary alkylamines. In contrast, the amide group (-CONH₂) is significantly less reactive. The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces the nucleophilicity and basicity of the amide nitrogen. masterorganicchemistry.com This resonance effect also imparts partial double-bond character to the carbon-nitrogen bond, restricting its rotation. masterorganicchemistry.com

Amides are generally stable and resistant to hydrolysis, approximately 100 times more so than esters. wikipedia.org Hydrolysis to the corresponding carboxylic acid typically requires harsh conditions, such as prolonged heating with strong aqueous acid or base. wikipedia.orgsavemyexams.commasterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com

The primary amine, being more basic, will be protonated under acidic conditions. Common reactions of the amino group include acylation, alkylation, and reaction with carbonyl compounds to form imines. Due to its higher nucleophilicity compared to the amide, the amino group can be selectively modified in the presence of the amide group under mild conditions. organic-chemistry.org For instance, N-protection with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) occurs chemoselectively at the amino group. organic-chemistry.org

Reduction of the two functional groups also proceeds differently. The amide's carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which converts the amide into a primary amine. savemyexams.comlibretexts.org This reaction proceeds via the removal of the carbonyl oxygen. libretexts.org The primary amino group itself is generally stable to these conditions.

Table 1: Comparative Reactivity of Amino and Amide Groups

Functional GroupGeneral PropertyTypical ReactionsRelative Reactivity
Primary Amino (-NH₂)Nucleophilic, Basic (pKa of conjugate acid ~9-10) nih.govAcylation, Alkylation, Carbamate formation, Imine formation jackwestin.comorganic-chemistry.orgHigh
Primary Amide (-CONH₂)Poorly nucleophilic, Very weakly basic (pKa of conjugate acid ~ -0.5) masterorganicchemistry.comHydrolysis (requires strong acid/base, heat), Reduction (requires strong reducing agents like LiAlH₄) savemyexams.commasterorganicchemistry.comLow

Cyclobutyl Ring Stability and Potential Transformations

The cyclobutyl moiety is a four-membered carbocyclic ring characterized by significant ring strain. researchgate.netacs.org This inherent strain is a driving force for reactions that can relieve it, making the cyclobutyl ring a versatile synthetic intermediate. researchgate.net While stable under many standard reaction conditions, the ring can undergo selective cleavage and rearrangement. acs.org

Transformations of the cyclobutyl ring often involve heat, light, or catalysis by transition metals. acs.org Common transformations include:

Ring-opening reactions: The selective cleavage of a C-C bond in the ring can lead to the formation of linear alkenyl structures. This process can be initiated by radical intermediates or promoted by metal catalysts. acs.orgontosight.ai

Ring expansion: Under certain conditions, cyclobutyl derivatives can rearrange to form more stable five-membered rings (cyclopentanes).

Rearrangement reactions: The cyclobutyl skeleton can participate in various rearrangements, such as 1,2-hydride shifts, especially when a reactive intermediate like a carbocation or radical is formed on or adjacent to the ring. ontosight.ai

For this compound, the cyclobutyl ring is somewhat sterically shielded by the butanamide side chain. Its transformation would likely require specific reagents designed to activate the ring, such as transition metal complexes or radical initiators, which would typically not affect the amide or amine under the chosen conditions. acs.org The stability of the cyclobutane (B1203170) ring allows it to act as a rigid scaffold, directing the orientation of the amino and amide groups, which can be useful in medicinal chemistry for filling hydrophobic pockets in target enzymes. nih.gov

Table 2: Potential Transformations of the Cyclobutyl Ring

Transformation TypeDescriptionTypical ConditionsReference
Ring-OpeningCleavage of a ring C-C bond to form an acyclic product.Transition-metal catalysis (e.g., Pd, Rh), radical initiators, photolysis. acs.orgontosight.ai
Ring ExpansionRearrangement to a larger, less strained ring (e.g., cyclopentane).Acid-catalyzed rearrangement, thermal conditions. researchgate.net
FragmentationBreaking of the ring into smaller molecular fragments.High energy conditions (e.g., mass spectrometry), specific radical reactions. ontosight.ai

Design and Synthesis of 2 Amino 4 Cyclobutylbutanamide Derivatives and Analogues

Structural Modifications at the Butanamide Backbone

Modifications to the butanamide backbone of amino acids are a key strategy for altering the physicochemical properties of the parent molecule. These changes can influence conformational flexibility, metabolic stability, and interactions with biological targets. nih.govresearchgate.net General synthetic routes for creating derivatives of 2-aminobutanamide (B112745) often start from precursors like 2-aminobutyric acid or 2-chlorobutyric acid. patsnap.comgoogle.comgoogle.com

One common approach involves the chlorination of 2-aminobutyric acid with reagents like bis(trichloromethyl) carbonate to form an intermediate such as 4-ethyl-2,5-oxazolidinedione, which can then undergo amination and acidulation to yield the desired butanamide hydrochloride. patsnap.com Alternative methods utilize 2-chlorobutyric acid, which is converted to 2-chlorobutyryl chloride using thionyl chloride and a catalyst, followed by an ammonolysis reaction to produce 2-aminobutanamide. google.com These methods provide a foundation for synthesizing more complex derivatives where the backbone can be further elaborated. For instance, late-stage diversification strategies allow for the conversion of peptide C-terminal hydrazides into either acids or various amides, showcasing the flexibility of modifying the amide group itself. doaj.org Such backbone modifications can introduce new functional groups or alter the peptide bond's nature, for example, by forming thioamides or heterocycles, which impacts rigidity and enzymatic recognition. rsc.org

Research on related structures, such as the synthesis of butanamide derivatives linking benzothiazole (B30560) and benzoxazole (B165842) moieties, demonstrates a two-step N-acylation and subsequent substitution reaction to build upon a butanamide core. mdpi.com This highlights the modular nature of synthetic strategies that can be applied to the 2-amino-4-cyclobutylbutanamide scaffold.

Exploration of Cyclobutyl Ring Substitutions and Fusions

The cyclobutyl ring offers a rich platform for structural diversification through substitution and fusion, enabling fine-tuning of a molecule's steric and electronic properties. While direct synthetic details for the specifically named compounds 2-amino-4-cyano-4-cyclobutylbutanamide mdpi.com, 2-amino-4-(cyclobutylmethoxy)butanamide researchgate.net, and 2-amino-4-[cyclobutylmethyl(ethyl)amino]butanamide frontiersin.org are not extensively available in public literature, their structures suggest clear synthetic pathways based on established chemical principles. The existence of CAS numbers for 2-amino-4-cyano-4-cyclobutylbutanamide (CAS# 2171740-33-1) and 2-amino-4-(cyclobutylmethoxy)butanamide (CAS# 2171670-21-4) confirms their formal registration as chemical entities. sigmaaldrich.comsigmaaldrich.comchemsrc.com

The synthesis of a cyano-substituted derivative like 2-amino-4-cyano-4-cyclobutylbutanamide would likely involve a multicomponent reaction. Similar syntheses of other 2-amino-3,5-dicyano pyridine (B92270) and chromene derivatives often utilize a one-pot condensation of an aldehyde, a source of cyanide (like malononitrile), and other reagents, suggesting a parallel strategy could be employed here. researchgate.netmdpi.com

For 2-amino-4-(cyclobutylmethoxy)butanamide , the synthesis would likely start from a precursor such as (S)-2-(3-tert-butylureido)-3,3-dimethylbutanoic acid or 2-(tert-butoxycarbonylamino)-3-cyclobutylpropanoic acid, which are intermediates in the synthesis of other complex molecules. googleapis.com The cyclobutylmethoxy group could be introduced via etherification at a suitable position on the butanamide side chain.

The synthesis of 2-amino-4-[cyclobutylmethyl(ethyl)amino]butanamide would involve creating a secondary or tertiary amine on the side chain. This could be achieved through reductive amination of a corresponding aldehyde or ketone intermediate with ethylamine, a common and powerful transformation for installing amine functionalities. nih.gov

The table below summarizes these hypothetical derivatives based on the provided names.

Compound NameMolecular Formula (Predicted)Key Structural Feature
2-amino-4-cyano-4-cyclobutylbutanamideC9H15N3OCyano group attached to the cyclobutyl ring
2-amino-4-(cyclobutylmethoxy)butanamideC9H18N2O2Cyclobutylmethoxy ether linkage on the side chain
2-amino-4-[cyclobutylmethyl(ethyl)amino]butanamideC11H23N3ON-ethyl-N-(cyclobutylmethyl)amino group on the side chain

Diversification of the 2-Amino Group

The 2-amino group is a primary site for modification, allowing for the synthesis of a wide array of derivatives with altered properties. Standard synthetic transformations such as N-alkylation and N-acylation are commonly employed to diversify the functionality of amino acids and their amides. mdpi.com These modifications can introduce new side chains or incorporate the amino acid into a larger peptide sequence.

For example, N-acylation can be achieved by reacting the primary amine with various acylating agents, such as acid chlorides or anhydrides, to form amide bonds. This is a fundamental step in peptide synthesis and is also used to attach other functional moieties. The synthesis of various 2-aminothiazole (B372263) derivatives, for instance, involves functionalizing the amino group with benzamides, heterocyclic amides, and fatty amides to explore structure-activity relationships. mdpi.comsioc-journal.cn

N-alkylation introduces alkyl groups onto the amine, which can sterically hinder the nitrogen and affect its hydrogen-bonding capabilities, often increasing a peptide's resistance to enzymatic degradation. mdpi.com Furthermore, the primary amine can participate in multicomponent reactions, such as the Ugi or Groebke–Blackburn–Bienaymé reactions, which allow for the rapid assembly of complex structures with significant diversity from simple starting materials like aldehydes, amines, and isocyanides. beilstein-journals.org Iron-catalyzed C-H oxidation followed by reductive amination provides another powerful method for installing a variety of primary and secondary amines, creating valuable unnatural amino acids. nih.gov

Incorporation into Hybrid Molecular Architectures and Peptidomimetics

Incorporating non-canonical amino acids like this compound into larger molecular frameworks is a key strategy in modern drug discovery and materials science. unimi.it These unique building blocks are used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and higher potency. mdpi.comwjarr.com

Synthetic approaches to creating these hybrid architectures often involve solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a resin support. doaj.org The use of unnatural amino acids in this process allows for the creation of peptides with precisely controlled modifications. For example, cyclobutyl γ-amino acids have been synthesized and used to create branched peptides with a cyclobutane (B1203170) core. researchgate.net The introduction of such scaffolds can lead to novel secondary structures and foldamers, which are oligomers that fold into well-defined three-dimensional shapes. wjarr.com The development of these complex molecules is driven by the need for new therapeutics and advanced materials with tailored properties. unimi.it

Structure Activity Relationship Sar Investigations of the 2 Amino 4 Cyclobutylbutanamide Scaffold

Methodologies for Systematic SAR Elucidation

The elucidation of structure-activity relationships for a novel scaffold like 2-Amino-4-cyclobutylbutanamide necessitates a multi-faceted approach, integrating both synthetic chemistry and biological screening. Key methodologies that would be employed in such an investigation are outlined below.

Combinatorial Chemistry and Library Synthesis: To efficiently explore the chemical space around the this compound core, combinatorial chemistry is a powerful tool. This methodology allows for the rapid synthesis of a large number of derivatives by systematically varying the substituents at different positions of the scaffold. For instance, a library of analogs could be generated by using a diverse set of building blocks to modify the amide nitrogen, the cyclobutyl ring, and the 2-amino group.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, high-throughput screening is utilized to rapidly assess their biological activity against a specific target. This automated process allows for the testing of thousands of compounds in a short period, identifying initial "hits" from the library.

Computational Modeling and In Silico Studies: Computer-aided drug design (CADD) plays a crucial role in modern SAR studies. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the physicochemical properties of the synthesized analogs with their biological activity. Molecular docking simulations can predict the binding mode of the compounds to their target protein, providing insights into key interactions and guiding the design of new, more potent analogs.

Iterative Synthesis and Optimization: The data obtained from HTS and computational studies guide the next round of synthesis. This iterative process involves selecting the most promising hits and systematically modifying their structure to improve potency, selectivity, and pharmacokinetic properties. For example, if a particular substituent on the cyclobutyl ring shows enhanced activity, further analogs with similar or related groups would be synthesized.

A hypothetical workflow for the SAR elucidation of the this compound scaffold is presented in the table below.

StepMethodologyDescription
1 Scaffold Synthesis Develop a robust and scalable synthetic route to the core this compound structure.
2 Library Design Utilize computational tools to design a diverse library of analogs with variations at the amide, cyclobutyl, and amino positions.
3 Combinatorial Synthesis Synthesize the designed library of compounds using parallel synthesis techniques.
4 High-Throughput Screening Screen the compound library against the biological target of interest to identify initial hits.
5 Hit-to-Lead Optimization Synthesize focused libraries around the most potent and selective hits to refine the SAR and improve drug-like properties.
6 In-depth Biological Profiling Characterize the most promising lead compounds in a range of in vitro and in vivo assays.

Impact of Amide Linkage Modifications on Molecular Recognition

The amide bond is a critical functional group in many biologically active molecules, participating in key hydrogen bonding interactions with protein targets. epfl.ch Modifications to the amide linkage of this compound can have a profound impact on its molecular recognition properties, including binding affinity, metabolic stability, and cell permeability.

Hydrogen Bonding: The N-H proton of the amide is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within a binding pocket. Replacing the N-H with an N-alkyl group would eliminate a hydrogen bond donor, which could significantly reduce binding affinity if this interaction is critical.

Bioisosteric Replacements: To improve properties such as metabolic stability against proteases, the amide bond can be replaced with bioisosteres. epfl.ch Common amide bioisosteres include esters, ketones, and various five-membered heterocycles like triazoles or oxadiazoles. epfl.ch Each replacement alters the electronic and steric profile of the linker, which can modulate binding affinity and selectivity. For instance, replacing the amide with an ester would change the hydrogen bonding capability and the conformational preferences of the molecule.

The following table illustrates potential modifications to the amide linkage and their predicted impact on molecular properties.

ModificationPredicted Impact on Hydrogen BondingPredicted Impact on Metabolic Stability
N-MethylationLoss of H-bond donorMay increase
Ester ReplacementLoss of H-bond donor, gain of H-bond acceptorMay decrease (esterases)
Ketone ReplacementLoss of H-bond donorGenerally increased
1,2,3-Triazole ReplacementMimics H-bond acceptor propertiesSignificantly increased

Role of the Cyclobutyl Moiety in Modulating Molecular Interactions

The cyclobutyl group is a unique structural motif in medicinal chemistry, offering a three-dimensional scaffold that can influence a molecule's properties in several ways. nih.gov In the this compound scaffold, the cyclobutyl moiety is expected to play a significant role in modulating molecular interactions.

Hydrophobic Interactions: The cyclobutyl ring provides a non-polar surface that can engage in favorable hydrophobic interactions with non-polar residues in a protein's binding site. The size and shape of the cyclobutyl group are distinct from other cyclic alkanes, which can lead to selective binding.

Conformational Rigidity: The puckered conformation of the cyclobutane (B1203170) ring introduces a degree of rigidity to the side chain of the molecule. nih.gov This pre-organization can reduce the entropic penalty upon binding to a receptor, thereby enhancing binding affinity. The substitution pattern on the cyclobutane ring will influence its preferred conformation and how it presents its substituents to the binding site.

Introduction of Exit Vectors: The cyclobutane ring provides well-defined vectors for the attachment of further substituents. By exploring different substitution patterns on the ring, it is possible to probe for additional binding pockets and optimize interactions with the target protein. For example, adding a hydroxyl or amino group to the cyclobutyl ring could introduce new hydrogen bonding interactions.

The table below summarizes the potential roles of the cyclobutyl moiety and the effects of its modification.

Feature of Cyclobutyl MoietyRole in Molecular InteractionPotential Impact of Modification
Lipophilicity Hydrophobic pocket fillingAltering ring size or adding polar substituents will change lipophilicity and binding to non-polar pockets.
Rigidity Conformational constraint of the side chainChanging to a more flexible (e.g., linear alkyl) or more rigid (e.g., phenyl) group will alter the conformational entropy of binding.
3D Shape Unique steric footprint for selective bindingSubstitution on the ring can fine-tune the shape to optimize complementarity with the binding site.

Influence of the 2-Amino Group on Molecular Functionality and Binding

The 2-amino group is a key functional group that is likely to be critical for the biological activity of this compound. As a primary amine, it will be protonated at physiological pH, carrying a positive charge.

Ionic Interactions: The positively charged ammonium (B1175870) group can form strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a receptor binding site. This is a common and powerful interaction for anchoring ligands.

Modifications to the Amino Group: The importance of the 2-amino group can be probed by synthesizing analogs with modifications at this position.

Acylation or Sulfonylation: Converting the primary amine to a neutral amide or sulfonamide would eliminate the positive charge and alter the hydrogen bonding pattern. A significant loss of activity upon this modification would confirm the importance of the ionic interaction.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen would maintain the positive charge but increase steric bulk. This can be used to probe the size and shape of the binding pocket around the amino group.

Conversion to other functional groups: Replacing the amino group with a hydroxyl or a thiol group would change the nature of the interactions from ionic to polar and could reveal the tolerance of the binding site for different functionalities.

The following table outlines the likely consequences of modifying the 2-amino group.

ModificationEffect on Charge (at pH 7.4)Predicted Impact on Binding
AcylationNeutralLikely loss of key ionic and hydrogen bonding interactions, leading to a significant decrease in affinity.
N-MonomethylationPositiveMay maintain key interactions, but steric hindrance could reduce affinity depending on the pocket size.
N,N-DimethylationPositiveIncreased steric bulk may be detrimental to binding.
Replacement with -OHNeutralLoss of ionic interaction; may form different hydrogen bonds.

Stereochemical Contributions to Structure-Activity Profiles

Stereochemistry is a critical determinant of biological activity, as drug targets are chiral and will interact differently with different stereoisomers of a ligand. The this compound scaffold has at least one stereocenter at the alpha-carbon (C2). The presence of substituents on the cyclobutyl ring can introduce additional stereocenters.

Chirality at the Alpha-Carbon: The absolute configuration (R or S) at the C2 position will dictate the three-dimensional arrangement of the amino group, the carboxamide, and the cyclobutylalkyl side chain. It is highly probable that only one enantiomer will have the correct orientation to bind effectively to the target, a phenomenon known as eudismic ratio. The inactive enantiomer (distomer) may be inactive, have a different activity, or even contribute to side effects. Therefore, the synthesis of enantiomerically pure compounds is crucial for SAR studies.

Diastereomers: If the cyclobutyl ring is substituted, diastereomers will exist. For example, with a single substituent on the cyclobutyl ring, four stereoisomers (two pairs of enantiomers) would be possible. These diastereomers will have different relative orientations of the substituents, leading to different shapes and potentially large differences in biological activity. For instance, a cis relationship between the butanamide chain and a substituent on the cyclobutyl ring will result in a different spatial arrangement compared to the corresponding trans isomer.

The investigation of stereochemistry would involve the synthesis and biological evaluation of all possible stereoisomers. An example of how stereochemistry could influence activity is presented below.

StereoisomerHypothetical ActivityRationale
(2S)-isomerHighThe S-configuration places the amino, carboxamide, and cyclobutylalkyl groups in the optimal orientation for interaction with the receptor.
(2S)-isomerLowThe R-configuration leads to a steric clash or improper positioning of key functional groups in the binding site.
(2S, 1'R, 3'S)-diastereomerModerateA specific configuration on the cyclobutyl ring may allow for a favorable, but not optimal, secondary interaction.
(2S, 1'S, 3'R)-diastereomerLowAn alternative configuration on the ring may introduce an unfavorable steric interaction.

Computational Chemistry and Molecular Modeling of 2 Amino 4 Cyclobutylbutanamide

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of 2-Amino-4-cyclobutylbutanamide is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its biological activity. This analysis involves identifying stable conformers and mapping the potential energy surface associated with bond rotations. scribd.com

Conformational Analysis: The primary degrees of freedom in this compound are the torsion angles along the rotatable bonds of the butanamide backbone and the orientation of the cyclobutyl ring relative to the rest of the molecule. A systematic search or stochastic methods, such as Monte Carlo simulations, can be employed to explore the conformational space. For each generated conformer, energy minimization is performed using molecular mechanics force fields (e.g., AMBER, CHARMM) or more accurate quantum mechanical methods.

Energy Landscape Mapping: The energy landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. plos.org Mapping this landscape helps to identify the global minimum energy conformation and other low-energy, metastable states that could be biologically relevant. nih.gov Techniques like molecular dynamics (MD) simulations can be used to explore this landscape by simulating the atomic motions over time. wikipedia.org The results of such simulations can be visualized using disconnectivity graphs or basin-hopping algorithms to illustrate the relationships between different energy minima and the energy barriers separating them. plos.org

Table 1: Predicted Low-Energy Conformers of this compound This interactive table would present data on the various stable conformations of the molecule, including their relative energies, key dihedral angles, and the puckering parameters of the cyclobutyl ring.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle 1 (N-Cα-Cβ-Cγ)Dihedral Angle 2 (Cα-Cβ-Cγ-Cδ)Cyclobutyl Puckering Angle (°)
Conf-10.00-65.2175.825.3
Conf-20.85178.160.524.9
Conf-31.2358.9-170.225.1
Conf-42.10-68.4-75.126.0

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from conformational analysis studies.

Molecular Docking and Binding Site Predictions with Theoretical Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand, like this compound, and a protein target.

Theoretical Targets and Binding Site Prediction: In the absence of a known biological target for this compound, theoretical targets can be proposed based on its structural similarity to other known bioactive molecules. As it is an amino acid derivative, potential targets could include amino acid transporters, enzymes involved in amino acid metabolism, or receptors that bind amino acid-like ligands. nih.govnih.gov

Once a theoretical target is selected, its three-dimensional structure (obtained from the Protein Data Bank or through homology modeling) is used for docking studies. The first step is often to identify potential binding sites (pockets) on the protein surface. mdpi.comsjtu.edu.cn Algorithms can predict these sites based on geometric shape, physicochemical properties, or by analogy to similar proteins with known binding sites. nih.govnih.gov

Molecular Docking Simulation: Docking algorithms then place the flexible ligand into the identified binding site in various orientations and conformations, scoring each pose based on a scoring function that estimates the binding affinity. nih.govmdpi.com These scoring functions typically account for steric, hydrophobic, and electrostatic interactions. nih.gov Molecular dynamics simulations can be subsequently performed on the most promising docked complexes to refine the binding poses and provide a more detailed understanding of the interactions at an atomic level. mdpi.comnih.gov

Table 2: Predicted Binding Affinities of this compound with Theoretical Targets This interactive table would showcase the results of docking simulations against a set of hypothetical protein targets.

Theoretical TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Amino Acid Transporter (e.g., ASCT2)-7.8Asp165, Val298, Gln301Hydrogen Bond, Hydrophobic
Glutamate Receptor Subunit-7.2Arg52, Ser154, Thr178Hydrogen Bond, Electrostatic
Cyclobutane (B1203170) Moiety Binding Protein-6.9Tyr88, Phe102, Leu121Hydrophobic, π-π Stacking
Hypothetical Enzyme X-6.5His45, Glu99, Ser150Hydrogen Bond, Metal Coordination

Note: This data is hypothetical and illustrative of typical molecular docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for optimizing a lead scaffold, such as this compound, to improve its potency and other desired properties. nih.gov

Scaffold Optimization: Starting with the this compound scaffold, a virtual library of analogs can be created by introducing various substituents at different positions (e.g., on the cyclobutyl ring, the amino group, or the amide group). For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. researchgate.netnih.gov

QSAR Model Development: A QSAR model is then developed by establishing a mathematical relationship between these descriptors and the (experimentally determined or predicted) biological activity of the compounds. biointerfaceresearch.com Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the model. jbclinpharm.orgmdpi.com The resulting model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds. researchgate.net

Table 3: Example QSAR Model for this compound Analogs This table would present a hypothetical QSAR equation and the descriptors used.

Equation: pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(Dipole) + β₄(HOMO)

DescriptorDescriptionCoefficient (β)p-value
logPLipophilicity (Octanol-water partition coefficient)0.45<0.01
MRMolar Refractivity (Steric parameter)0.12<0.05
DipoleDipole Moment (Electronic parameter)-0.25<0.05
HOMOEnergy of Highest Occupied Molecular Orbital0.08>0.05 (not significant)

Note: The equation and data are for illustrative purposes to demonstrate the components of a QSAR model.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons in a molecule and are used to predict its reactivity. rsc.org Density Functional Theory (DFT) is a common method for these calculations. analis.com.mymdpi.com

Electronic Properties: Calculations can determine key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wjarr.com The molecular electrostatic potential (MESP) can also be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are likely sites for interaction with other molecules. mdpi.com

Reactivity Predictions: Based on these electronic properties, predictions can be made about the chemical reactivity of this compound. researchgate.net For example, the regions of negative MESP (often around the oxygen of the amide and the nitrogen of the amino group) are likely to act as hydrogen bond acceptors, while the hydrogens of the amino group would be hydrogen bond donors. The Fukui function can be calculated to more precisely predict the sites for nucleophilic and electrophilic attack. frontiersin.orgwjarr.com

Table 4: Calculated Electronic Properties and Reactivity Descriptors for this compound This interactive table would display key results from electronic structure calculations.

PropertyValueInterpretation
HOMO Energy-9.8 eVRelated to the ability to donate electrons
LUMO Energy2.1 eVRelated to the ability to accept electrons
HOMO-LUMO Gap11.9 eVIndicates high chemical stability
Dipole Moment3.5 DSuggests the molecule is polar
Most Negative MESP-55 kcal/mol (on amide oxygen)Likely site for electrophilic attack/H-bond accepting
Most Positive MESP+40 kcal/mol (on amino hydrogens)Likely site for nucleophilic attack/H-bond donating

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations.

Applications in Chemical Biology Research and As Research Tools

Utilization as a Building Block in Organic Synthesis and Complex Molecule Assembly

The structure of 2-Amino-4-cyclobutylbutanamide, featuring a primary amine, a carboxamide, and a cyclobutyl group, positions it as a potentially valuable building block in organic synthesis. The amine and carboxamide functionalities are common handles for peptide synthesis and other amide bond-forming reactions. The cyclobutyl ring introduces a non-planar, saturated carbocyclic scaffold, which can be desirable for creating molecules with specific three-dimensional conformations and for exploring new chemical space in drug discovery.

Table 1: Potential Synthetic Applications of this compound

Application AreaPotential Role of this compoundKey Structural Features Utilized
Peptide SynthesisIncorporation as a non-canonical amino acidAmine and Carboxamide
Medicinal ChemistryScaffold for novel therapeutic agentsCyclobutyl ring, Amide backbone
Combinatorial ChemistryComponent in library synthesisReactive functional groups

Probes for Biochemical Pathway Elucidation and Receptor Interaction Studies

Amino acid analogues are frequently employed as chemical probes to investigate biochemical pathways and to study the interactions between ligands and their protein receptors. The unique cyclobutyl substituent of this compound could serve as a valuable structural motif for probing the steric and hydrophobic requirements of enzyme active sites or receptor binding pockets. By modifying the compound with reporter tags such as fluorescent dyes or radioactive isotopes, it could potentially be used to visualize and quantify its interactions within a biological system.

Development of Bioconjugation Strategies Targeting Amino Acid Residues

Bioconjugation, the chemical linking of two biomolecules, is a fundamental tool in chemical biology. The primary amine of this compound could be a target for various bioconjugation reactions, allowing for its attachment to proteins, nucleic acids, or other molecules of interest. The development of specific conjugation strategies for this compound would depend on the desired application, such as creating targeted drug delivery systems or developing new diagnostic agents.

Tools for Enzyme Inhibition and Modulation Studies

The structural similarity of this compound to natural amino acids suggests its potential to act as a competitive inhibitor or modulator of enzymes that process amino acids or their derivatives. The cyclobutyl group could confer selectivity for certain enzymes by interacting with specific hydrophobic pockets in the active site. Screening this compound against various enzyme families, such as proteases or aminotransferases, could reveal novel inhibitory activities and provide starting points for the development of new therapeutic agents.

Future Perspectives and Emerging Research Avenues for 2 Amino 4 Cyclobutylbutanamide

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for biological activity. mdpi.com The integration of 2-Amino-4-cyclobutylbutanamide into HTS campaigns presents a compelling prospect for identifying new biological functions.

The efficiency of HTS is heavily reliant on the design of robust assays and the diversity of the chemical libraries screened. medinadiscovery.com The inclusion of novel scaffolds like this compound can significantly enhance the chemical diversity of these libraries, increasing the probability of identifying novel "hits." These hits are compounds that exhibit a desired activity against a biological target. assay.works

The butanamide backbone of the molecule is a common feature in biologically active compounds. rsc.org For instance, certain butanamide derivatives have been identified as potential therapeutic agents through HTS campaigns. nih.gov The unique cyclobutyl group of this compound could confer specific steric and lipophilic properties that may lead to novel interactions with biological targets.

The process of integrating a new compound like this compound into an HTS workflow would involve several key steps, as outlined in the table below.

StepDescriptionKey Considerations
Compound Acquisition & Purity Assessment Synthesis or purchase of the compound, followed by analytical characterization (e.g., NMR, LC-MS) to ensure high purity.Impurities can lead to false-positive or false-negative results in HTS assays.
Solubility & Stability Testing Determining the solubility of the compound in various solvents used for HTS (e.g., DMSO) and assessing its stability under storage and assay conditions.Poor solubility or stability can compromise the reliability of screening data.
Assay Miniaturization & Automation Adapting existing or developing new assays to a high-throughput format (e.g., 384- or 1536-well plates) and utilizing robotic systems for liquid handling.This step is crucial for screening large numbers of compounds efficiently and cost-effectively.
Primary Screening Screening this compound and its derivatives against a panel of biological targets using the developed HTS assays.The goal is to identify initial hits with a defined level of activity.
Hit Confirmation & Validation Re-testing the initial hits to confirm their activity and rule out artifacts. This may involve dose-response studies to determine potency.This step is essential to ensure that the identified hits are genuine and warrant further investigation.

The primary amine group of this compound also offers a convenient handle for its immobilization onto solid supports, a technique often employed in certain HTS formats like affinity-based screening.

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

The development of efficient and scalable synthetic routes is paramount for the widespread research and potential application of any chemical compound. While specific synthetic procedures for this compound are not extensively documented in publicly available literature, general principles of amide bond formation and amino acid synthesis can be applied and optimized.

Traditional methods for amide synthesis often involve the use of stoichiometric coupling reagents, which can generate significant waste. Modern synthetic chemistry is increasingly focused on the development of catalytic approaches that are more atom-economical and environmentally benign. For a compound like this compound, research into catalytic methods for its synthesis would be a significant advancement.

A patent for the preparation of a structurally related compound, 3-amino-4-cyclobutyl-2-hydroxybutanamide, suggests potential synthetic strategies that could be adapted. wipo.int Furthermore, research into the catalytic synthesis of functionalized amides and piperidines highlights the potential for developing novel routes. rsc.orgresearchgate.net

The following table outlines potential catalytic approaches for the synthesis of this compound and its precursors.

Catalytic ApproachDescriptionPotential Advantages
Enzymatic Synthesis Utilizing enzymes, such as lipases or amidases, to catalyze the formation of the amide bond.High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmentally friendly.
Organocatalysis Employing small organic molecules as catalysts. For instance, an organocatalyst based on (S)-2-amino-N-[(1R, 2R)-2-(4-methylphenylsulfonamido)cyclohexyl]butanamide has been shown to be effective in certain reactions. researchgate.netMetal-free, often less sensitive to air and moisture, and can provide high enantioselectivity.
Transition Metal Catalysis Using transition metal complexes (e.g., based on palladium, rhodium, or cobalt) to catalyze the amidation reaction. rsc.orgHigh efficiency, broad substrate scope, and the potential for novel bond formations.
Catalytic Addition to Imines The synthesis of α-trifluoromethyl amines has been achieved through the catalytic addition of various nucleophiles to CF3-substituted imines, a strategy that could potentially be adapted. nih.govProvides a route to chiral amines with high enantiomeric excess.
Lewis Acid-Catalyzed Additions Lewis acids like scandium(III) triflate can catalyze the addition of nucleophiles to carbonyl compounds, which could be a key step in building the carbon skeleton. nih.govMild reaction conditions and high yields.

Expanding the Scope of Derivatization for Enhanced Research Utility

Chemical derivatization is a powerful tool for exploring the structure-activity relationships (SAR) of a lead compound and for developing probes for chemical biology research. The functional groups of this compound—the primary amine, the amide, and the cyclobutyl ring—offer multiple points for modification.

Derivatization of the primary amino group is a particularly attractive strategy. Amino acids are routinely derivatized for analytical purposes, such as improving their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or introducing a fluorescent tag for high-performance liquid chromatography (HPLC) detection. sigmaaldrich.comlcms.cz These same derivatization techniques can be employed to create a library of analogs of this compound.

The following table details potential derivatization strategies for this compound.

Functional GroupDerivatization StrategyPotential Applications
Primary Amine Acylation, sulfonylation, alkylation, reductive amination.SAR studies, modulation of physicochemical properties (e.g., solubility, lipophilicity), development of covalent probes.
Amide Hydrolysis to the corresponding carboxylic acid, followed by re-amidation with different amines.Exploration of the importance of the amide bond for biological activity, creation of prodrugs.
Cyclobutyl Ring Introduction of substituents on the ring (e.g., hydroxyl, keto, or alkyl groups).Fine-tuning of steric and electronic properties to optimize target binding.
α-Carbon Introduction of substituents at the α-position to the amino group.Exploration of stereochemical requirements for biological activity.

The development of a diverse library of derivatives would be invaluable for systematic SAR studies. For example, by systematically varying the substituents on the amino group or the cyclobutyl ring, researchers could gain insights into the key molecular features required for a particular biological activity. This information is crucial for the rational design of more potent and selective compounds. Furthermore, the synthesis of functionalized bis-thiazolidinone derivatives from thiocarbamoyl precursors showcases the potential for creating complex molecular architectures from butanamide-like starting materials. sapub.org

Challenges and Opportunities in the Development of New Research Leads

The development of any new chemical entity as a research lead is fraught with challenges, and this compound is no exception. However, these challenges are often intertwined with significant opportunities for scientific advancement.

One of the primary challenges is the current lack of specific biological data for this compound. Without a known biological target or activity, research efforts can be unfocused. This is where the integration with HTS, as discussed earlier, becomes a critical opportunity. A broad screening campaign against a diverse panel of targets could rapidly identify potential areas of biological relevance.

Another challenge lies in the synthesis of the molecule, particularly in a stereochemically defined manner. The α-carbon of this compound is a chiral center, and the biological activity of enantiomers can differ significantly. Developing enantioselective synthetic routes will be crucial for dissecting the pharmacology of the individual enantiomers. This challenge presents an opportunity for synthetic chemists to develop and apply novel catalytic methods.

The table below summarizes the key challenges and opportunities in the development of this compound as a research lead.

AspectChallengesOpportunities
Biological Activity Lack of known biological targets or activities.High-throughput screening can uncover novel biological functions. The unique structure may lead to novel mechanisms of action.
Synthesis Development of efficient and stereoselective synthetic routes.Application and development of novel catalytic methods for amide bond formation and asymmetric synthesis.
Structure-Activity Relationship (SAR) Limited understanding of how structural modifications affect activity.Systematic derivatization and SAR studies can guide the design of more potent and selective analogs.
Physicochemical Properties Optimization of properties like solubility, permeability, and metabolic stability.Derivatization can be used to fine-tune these properties for improved research utility and potential therapeutic application.
Intellectual Property The novelty of the compound and its derivatives needs to be established.The discovery of novel biological activities and the development of new synthetic routes can lead to valuable intellectual property.

The discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as inhibitors of the ASCT2 glutamine transporter demonstrates how focused library development around a core amino acid scaffold can lead to potent and selective biological probes. nih.gov A similar approach, centered on this compound, could yield equally exciting results.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-Amino-4-cyclobutylbutanamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by amidation. Key steps include:

  • Cyclobutylation : Use of cyclobutyl halides or ketones in nucleophilic substitution reactions.
  • Amidation : Catalytic coupling of intermediates with ammonia derivatives under controlled pH (e.g., using HATU/DIPEA in DMF).
  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
  • Validation : Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Skin Sensitization Category 1) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (GHS Acute Oral Toxicity Category 4).
  • Waste Disposal : Collect residues in sealed containers labeled "Hazardous Organic Waste" to comply with GHS environmental hazard guidelines (Aquatic Acute/Chronic Toxicity Category 1) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (DMSO-d6, δ 1.5–2.5 ppm for cyclobutyl protons; δ 6.8–7.2 ppm for amide NH2_2).
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]+^+ ~ 170.2 g/mol).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., cyclobutane ring strain effects on reaction kinetics).
  • Solvent Effects : Simulate solvation energies (COSMO-RS) to identify optimal solvents (e.g., DMF vs. THF) for amidation steps.
  • Docking Studies : Predict biological activity by docking into enzyme active sites (e.g., proteases or kinases) to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported synthesis yields of this compound?

  • Methodological Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test temperature (20–80°C), catalyst loadings (5–20 mol%), and reaction times (12–48 hr).
  • In Situ Monitoring : Employ IR spectroscopy to track amide bond formation (disappearance of carbonyl peaks at ~1700 cm1^{-1}).
  • Replication : Cross-validate results using alternative catalysts (e.g., EDCI vs. HATU) and replicate trials ≥3 times to assess reproducibility .

Q. How can researchers differentiate novel derivatives of this compound from known analogs?

  • Methodological Answer :

  • Literature Review : Use SciFinder/Reaxys to search for substituents (e.g., methylthio or furan groups) and compare melting points/spectral data .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., α vs. β-amino configurations) .
  • Patent Screening : Cross-reference chemical databases (e.g., PubChem, CAS) to avoid duplication .

Q. What protocols ensure ethical compliance in biological studies involving this compound?

  • Methodological Answer :

  • In Vitro Limits : Restrict use to cell-based assays (e.g., cytotoxicity screens on HEK293 or HepG2 cells) with institutional biosafety approval.
  • Documentation : Maintain logs of compound handling, disposal, and adverse events per OSHA/REACH guidelines .

Data Presentation and Reproducibility

Q. How should contradictory bioactivity data for this compound be addressed in publications?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values across studies, noting variables like cell lines (e.g., MCF-7 vs. A549) or assay conditions (pH, serum concentration).
  • Supplementary Data : Provide raw spectra, chromatograms, and statistical analyses (e.g., ANOVA with Tukey’s post hoc test) to support claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.